

Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propane-1,2,3-triyl tripalmitate-d9

Cat. No.: B12298943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Propane-1,2,3-triyl tripalmitate-d9**, a deuterated stable isotope-labeled compound essential for advanced metabolic research and drug development. This document outlines its core properties, supplier information, and detailed experimental protocols for its application as an internal standard and tracer in mass spectrometry-based lipidomics.

Product Information and Supplier

Propane-1,2,3-triyl tripalmitate-d9 is a deuterated form of tripalmitin, an endogenous triglyceride. The deuterium labeling makes it an ideal tool for use as an internal standard in quantitative analyses, allowing for precise measurement of its non-labeled counterpart in complex biological matrices. It can also be used as a tracer to study the metabolic fate of triglycerides in vivo and in vitro.

Primary Supplier: MedChemExpress (MCE)

Table 1: Product Specifications

Parameter	Representative Data
Product Name	Propane-1,2,3-triyl tripalmitate-d9
Catalog Numbers	HY-W013061S, HY-W013061S8
Molecular Formula	C ₅₁ H ₈₉ D ₉ O ₆
Molecular Weight	816.38 g/mol
Purity (HPLC)	≥98.0%
Isotopic Enrichment (d9)	≥99%
Appearance	White to off-white solid
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.
Applications	Internal standard for LC-MS/MS, GC-MS; metabolic tracer

Note: The purity and isotopic enrichment values are representative for a high-quality research-grade compound and should be confirmed with the batch-specific Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols

The primary application of **Propane-1,2,3-triyl tripalmitate-d9** is as an internal standard for the quantification of endogenous triglycerides in biological samples, such as plasma, serum, or cell lysates. The following is a detailed protocol for a typical lipidomics workflow using this standard.

Lipid Extraction from Plasma/Serum

This protocol is a modified version of the Bligh and Dyer method, optimized for small sample volumes.^[1]

Materials:

- Biological sample (e.g., 10-50 µL of plasma or serum)

- **Propane-1,2,3-triyl tripalmitate-d9** stock solution (in a suitable organic solvent like chloroform or methanol)
- Methanol (LC-MS grade), pre-chilled
- Methyl tert-butyl ether (MTBE; HPLC grade), pre-chilled[2]
- Water (LC-MS grade)
- Glass vials and syringes to avoid plasticizer contamination[1]

Procedure:

- In a clean glass tube, add 10-50 μL of the plasma or serum sample.
- Add a known amount of the **Propane-1,2,3-triyl tripalmitate-d9** internal standard stock solution. The amount should be optimized based on the expected concentration of endogenous triglycerides in the sample.
- Add 225 μL of cold methanol containing other internal standards if necessary.[2][3]
- Add 750 μL of cold MTBE.[2][3]
- Vortex the mixture vigorously for 10 minutes at 4°C.
- To induce phase separation, add 188 μL of LC-MS grade water and vortex for 20 seconds.[2][3]
- Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the layers.[2]
- Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.[1][2]
- Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.[1]
- Reconstitute the dried lipid extract in a suitable volume (e.g., 100 μL) of the LC-MS mobile phase (e.g., isopropanol/acetonitrile/water mixture) for analysis.[2]

LC-MS/MS Analysis of Triglycerides

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source[3][4]

LC Conditions (Representative):

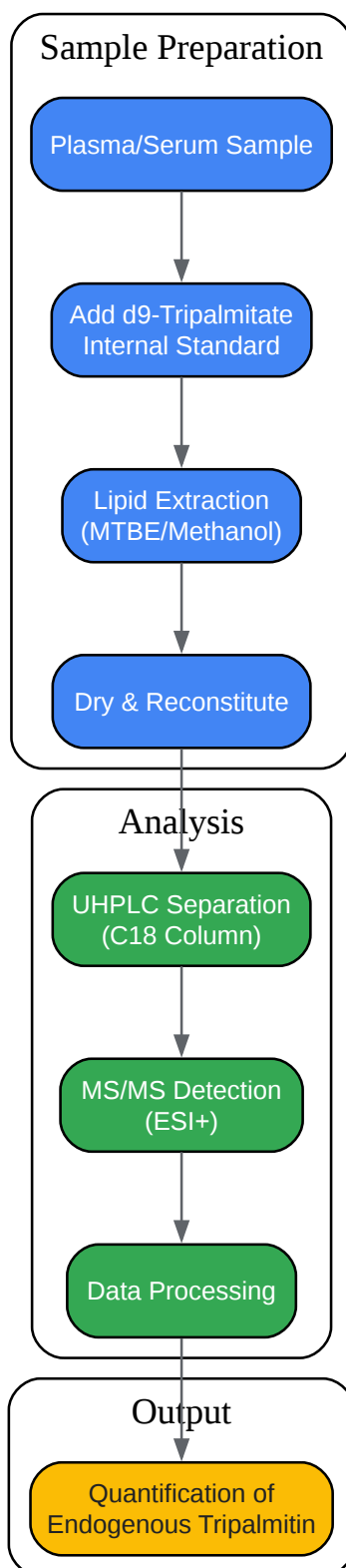
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)[3]
- Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid
- Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid
- Gradient: A suitable gradient from, for example, 30% B to 100% B over 15-20 minutes.
- Flow Rate: 0.3-0.5 mL/min
- Column Temperature: 50-60°C

MS/MS Conditions (Representative):

- Ionization Mode: Positive ESI
- Precursor Ion: For triglycerides, the ammonium adduct $[M+NH_4]^+$ is typically monitored.[5][6]
- Product Ion Scans: Neutral loss scans corresponding to the loss of a fatty acid from the triglyceride backbone are used for identification and quantification.[5][6]
- MRM Transitions: For **Propane-1,2,3-triyl tripalmitate-d9**, specific multiple reaction monitoring (MRM) transitions would be set up based on its precursor ion and characteristic product ions. These transitions would be distinct from those of the endogenous, non-labeled tripalmitin.

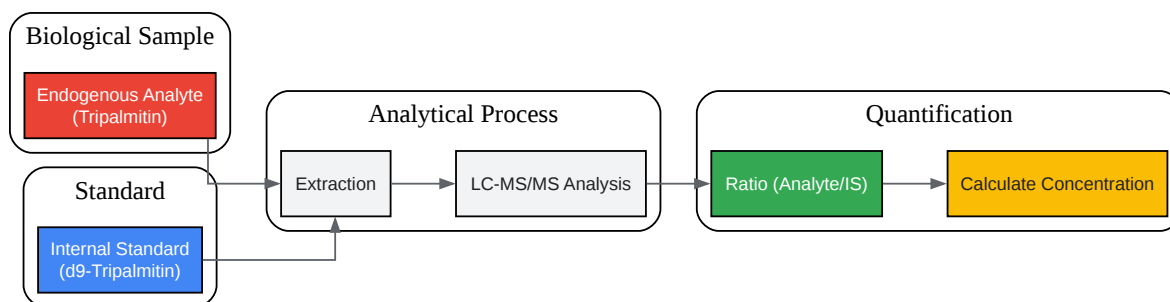
Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.



[Click to download full resolution via product page](#)

Caption: General workflow for lipidomics analysis using an internal standard.



[Click to download full resolution via product page](#)

Caption: Principle of quantification using a stable isotope-labeled internal standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 2. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 3. agilent.com [agilent.com]
- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12298943#propane-1-2-3-triyl-tripalmitate-d9-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com